molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No. B032671
CAS RN: 99-54-7
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

DCNB is synthesized from precursors like dichloroanilines through various chemical reactions, including diazo-reactions and denitrogenation reactions. The synthesis process involves critical parameters such as the concentration of sulfuric acid, reaction temperature, and the presence of catalysts to achieve a high yield of DCNB. For instance, a study outlined the synthesis process yielding DCNB above 60% by carefully controlling these factors (Z. Hui, 2003).

Molecular Structure Analysis

Chemical Reactions and Properties

DCNB undergoes various chemical reactions, including biodegradation pathways facilitated by microbial enzymes. These reactions are crucial for environmental remediation efforts, transforming DCNB into less harmful compounds. A study on Diaphorobacter sp. strain JS3050 demonstrated the microbial conversion of DCNB to 4,5-dichlorocatechol, further emphasizing the role of microorganisms in mitigating DCNB pollution (Yi-Zhou Gao et al., 2020).

Physical Properties Analysis

The solvate structures and crystallography studies of DCNB provide insights into its physical properties, such as solubility, melting point, and crystal formation. These properties are vital for understanding DCNB's behavior in different environmental and industrial contexts. The solvate structure of DCNB with aniline, for instance, showcases the types of intermolecular interactions present, which influence its physical properties (S. Barnett et al., 2005).

Chemical Properties Analysis

The chemical behavior of DCNB, including its reactivity and stability, is influenced by its molecular structure and the presence of functional groups. Studies focusing on the synthesis and characterization of derivatives of DCNB highlight the compound's versatility and reactivity under different chemical conditions. For example, the synthesis of 3-chloro-4-fluoronitrobenzene from DCNB through halogen-exchange fluorination illustrates DCNB's chemical adaptability and the potential for creating a variety of chemical derivatives (Luo Jun, 2007).

Scientific Research Applications

1. Application in Environmental Microbiology

  • Summary : 3,4-Dichloronitrobenzene is used in the study of nitroarene dioxygenase, an enzyme that plays a crucial role in the aerobic biodegradation of nitroaromatic pollutants .
  • Methods : The study involved the engineering of hotspots in 2,3-dichloronitrobenzene dioxygenase from Diaphorobacter sp. strain JS3051, achieved through molecular dynamic simulation analysis and site-directed mutagenesis .
  • Results : The study resulted in a 62-fold increase in activity toward 3,4-Dichloronitrobenzene, generating a single product, 3,5-dichlorocatechol .

2. Application in Crystallography

  • Summary : 3,4-Dichloronitrobenzene has been studied for its crystal and molecular structure .
  • Methods : The study involved the refinement of the crystal structure with 1093 diffractometer data .
  • Results : The molecule was found to be practically planar except for the nitro group, the plane of which is inclined at 8.8° to the benzene plane .

3. Application in Catalytic Hydrogenation

  • Summary : 3,4-Dichloronitrobenzene is used in the study of its hydrogenation over Pt/C catalyst .
  • Methods : The study involved the collection of experimental data on nitro compound uptake, the intermediate product accumulation, and the corresponding amine compound generation .
  • Results : The results of the study are not specified in the available information .

4. Application in Solvent Polarity Studies

  • Summary : 3,4-Dichloronitrobenzene is used in the study of the effect of solvent polarity on the catalytic activity and selectivity for its selective hydrogenation over Pd/C catalyst .
  • Methods : The study involved the use of several representative solvents classified in three categories: aprotic apolar solvents, protic solvents, and aprotic polar solvents .
  • Results : The results of the study are not specified in the available information .

5. Application in Continuous Hydrogenation

  • Summary : 3,4-Dichloronitrobenzene is used in the study of its continuous hydrogenation in a micropacked bed reactor . This process is of great importance in the fine chemical industry .
  • Methods : The study involved the development of a H-flow system with a micropacked bed reactor for the selective hydrogenation of halogenated nitroaromatic compounds . The reduction of 3,4-dichloronitrobenzene was selected as the model reaction .
  • Results : With optimal hydrogenation conditions, the yield of 3,4-dichloroaniline was obtained as high as 99.8% under mild conditions . This flow system was successfully employed to the reduction of other chlorinated nitroaromatics also demonstrating low dehalogenation .

6. Application in Biodegradation

  • Summary : 3,4-Dichloronitrobenzene is used in the study of its biodegradation . The biodegradation of nitroaromatic pollutants is an important step to remove toxic nitro-groups and convert them into degradable products .
  • Methods : The study involved the engineering of hotspots in 2,3-dichloronitrobenzene dioxygenase from Diaphorobacter sp. strain JS3051, achieved through molecular dynamic simulation analysis and site-directed mutagenesis .
  • Results : The study greatly improved the catalytic activity of dioxygenase against 2,4-dichloronitrobenzene .

7. Application in Chemical Synthesis

  • Summary : 3,4-Dichloronitrobenzene is used as an intermediate in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals .
  • Methods : The specific methods of application or experimental procedures are not specified in the available information .
  • Results : The specific results or outcomes obtained are not specified in the available information .

8. Application in Electroplating

  • Summary : 3,4-Dichloronitrobenzene is used in electroplating to deposit copper on metal surfaces .
  • Methods : The specific methods of application or experimental procedures are not specified in the available information .
  • Results : The specific results or outcomes obtained are not specified in the available information .

Safety And Hazards

3,4-Dichloronitrobenzene is combustible . It emits highly toxic fumes when heated to decomposition . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

1,2-dichloro-4-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
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InChI Key

NTBYINQTYWZXLH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID8024999
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Molecular Weight

192.00 g/mol
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Physical Description

3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS.
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Boiling Point

491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C
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Flash Point

255 °F (NTP, 1992), 124 °C
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Solubility

less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none
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Density

1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³
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Vapor Density

6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Impurities

1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w)
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Product Name

3,4-Dichloronitrobenzene

Color/Form

Needles from alcohol, SOLID

CAS RN

99-54-7
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Melting Point

109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C
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Record name 3,4-DICHLORONITROBENZENE
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Synthesis routes and methods I

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g of octadecyltrimethylammonium chloride are dissolved at 60° C. in 2900 g (15.1 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 825 g (14.2 mol) of potassium fluoride, the resulting suspension is heated for 11 hours at 180° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 1966 g (79% of theory) of 3-chloro-4-fluoronitrobenzene and 340 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2900 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
825 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

25 g of hexadecyltributylphosphonium bromide are dissolved at 60° C. in 1010 g (5.25 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 290 g (5.0 mol) of potassium fluoride, the resulting suspension is heated for 16 h at 200° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner, 711 g (81% of theory) of 3-chloro-4-fluoronitrobenzene and 115 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
1010 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloronitrobenzene
Reactant of Route 2
Reactant of Route 2
3,4-Dichloronitrobenzene
Reactant of Route 3
3,4-Dichloronitrobenzene
Reactant of Route 4
3,4-Dichloronitrobenzene
Reactant of Route 5
3,4-Dichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
3,4-Dichloronitrobenzene

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